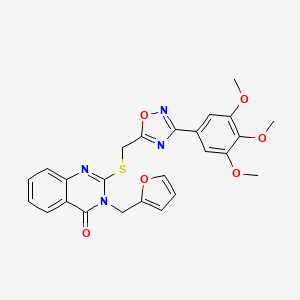

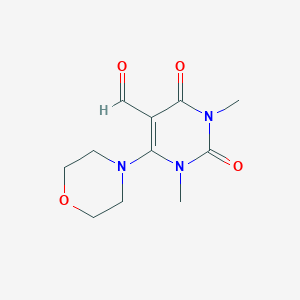

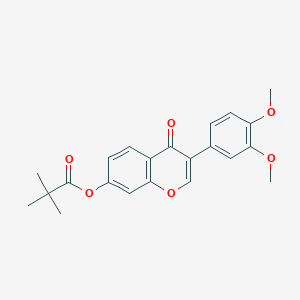

(4-(Ciclopropilsulfonil)piperazin-1-il)(6-morfolinopirimidin-4-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of morpholinopyrimidine derivatives, including compounds similar to the one , has been outlined in a study . The study synthesized a few 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives and assessed their anti-inflammatory activity .Aplicaciones Científicas De Investigación

- Referencia: Padmashali et al. sintetizaron un compuesto relacionado y lo probaron contra la leucemia linfocítica murina P388, demostrando una actividad considerable .

- Referencia: Las 6-sustituidas-4-metil-3-(4-arilpiperazin-1-il)cinolinas relacionadas se sintetizaron como posibles agentes antifúngicos .

Agentes Anticancerígenos

Propiedades Antifúngicas

Agentes Antibacterianos

Insecticidas y Antihelmínticos

Mecanismo De Acción

Target of Action

The primary targets of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide and COX-2 producing prostaglandins .

Mode of Action

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to downstream effects such as reduced redness, swelling, and pain, which are common symptoms of inflammation .

Pharmacokinetics

The compound’s effectiveness in inhibiting inos and cox-2 suggests that it has sufficient bioavailability to reach its targets .

Result of Action

As a result of its action, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(6-morpholinopyrimidin-4-yl)methanone reduces the inflammatory response in cells. It decreases the expression of iNOS and COX-2, leading to lower levels of nitric oxide and prostaglandins . This results in reduced inflammation and associated symptoms .

Propiedades

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c22-16(14-11-15(18-12-17-14)19-7-9-25-10-8-19)20-3-5-21(6-4-20)26(23,24)13-1-2-13/h11-13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGJOKBJKRUQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

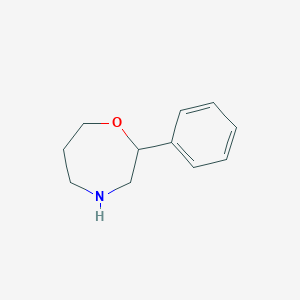

![ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2567535.png)

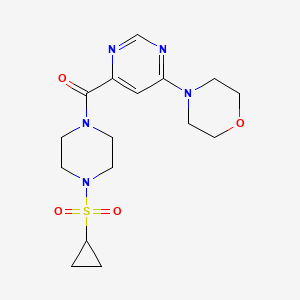

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)

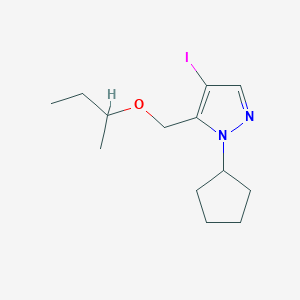

![1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2567541.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2567547.png)